molecular formula C20H19FN2O4 B2601146 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide CAS No. 1049444-52-1

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide

Cat. No. B2601146
CAS RN: 1049444-52-1
M. Wt: 370.38
InChI Key: IPPBHEMGTQDINU-UHFFFAOYSA-N
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H19FN2O4 and its molecular weight is 370.38. The purity is usually 95%.
BenchChem offers high-quality N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Occurrence and Fate in Aquatic Environments

Parabens, a class of chemicals used as preservatives in various consumer products, share structural similarities with complex organic compounds, including the presence of benzene rings and specific functional groups. Their widespread use and subsequent detection in aquatic environments highlight the environmental persistence and potential ecological impact of synthetic organic compounds. Research by Haman et al. (2015) delves into the occurrence, fate, and behavior of parabens in water, underscoring the need for studies on similar complex compounds to understand their environmental distribution and transformation processes (Haman, Dauchy, Rosin, & Munoz, 2015).

Health Aspects and Toxicology

Investigations into the health aspects of methyl paraben, a specific ester of p-hydroxybenzoic acid, reveal the compound's extensive use and metabolic pathways in the human body. Studies by Soni et al. (2002) provide a comprehensive review of the toxicological profile of methyl paraben, indicating the importance of evaluating the health effects of similar organic compounds used in consumer products (Soni, Taylor, Greenberg, & Burdock, 2002).

Environmental Contaminants and Human Exposure

Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) by Mennear and Lee (1994) examines the similarities in toxicological effects between these compounds and their chlorinated counterparts. Their occurrence as by-products in various combustion processes and their potential impact on human health through environmental exposure underline the significance of studying the environmental behavior and toxicology of complex organic molecules (Mennear & Lee, 1994).

Analytical Methods in Antioxidant Activity

The study by Munteanu and Apetrei (2021) reviews analytical methods used in determining antioxidant activity, which is relevant for assessing the biological and pharmacological properties of complex organic molecules. Understanding the antioxidant potential and mechanisms of action can be crucial for the application of these compounds in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Genetic Toxicology of Chlorinated Compounds

The genetic toxicology of chlorinated dibenzo-p-dioxins, as reviewed by Wassom, Huff, and Loprieno (1977), provides insight into the mutagenic and carcinogenic potential of these compounds. This body of work emphasizes the importance of understanding the genetic and biochemical effects of complex organic molecules, which can inform safety assessments and regulatory decisions (Wassom, Huff, & Loprieno, 1977).

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c21-14-3-1-13(2-4-14)20(7-8-20)12-22-18(24)19(25)23-15-5-6-16-17(11-15)27-10-9-26-16/h1-6,11H,7-10,12H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPBHEMGTQDINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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